molecular formula C24H37N3O B247505 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Katalognummer B247505
Molekulargewicht: 383.6 g/mol
InChI-Schlüssel: IUSCEYALHFTQTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one, commonly known as BTCP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders. In

Wirkmechanismus

BTCP works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that is involved in various physiological processes such as mood regulation, movement control, and reward processing. By increasing dopamine levels, BTCP can improve mood, increase motivation, and enhance cognitive function.
Biochemical and Physiological Effects:
BTCP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in movement control and reward processing. It has also been shown to increase the expression of dopamine transporters in the brain, which may contribute to its long-lasting effects.

Vorteile Und Einschränkungen Für Laborexperimente

BTCP has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, it also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous dopamine in the brain. Additionally, it has been shown to produce neurotoxic effects in animal studies, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on BTCP. One area of interest is its potential use in the treatment of Parkinson's disease. BTCP has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a drug of abuse. BTCP has been shown to produce euphoria and increase dopamine release in the brain, and further research is needed to determine its abuse potential and long-term effects on the brain. Finally, further research is needed to elucidate the mechanisms underlying the neurotoxic effects of BTCP and to develop safer and more effective dopamine reuptake inhibitors for use in the treatment of neurological disorders.

Synthesemethoden

The synthesis of BTCP involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 1-benzyl-4-(4-chlorophenyl)piperazine, which is then reacted with cyclopentanone in the presence of sodium hydride to produce 1-(4-(1-benzyl-4-piperidinyl))-3-cyclopentyl-1-propanone. This intermediate is then reacted with piperazine in the presence of acetic acid to produce the final product, 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one.

Wissenschaftliche Forschungsanwendungen

BTCP has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been studied for its potential use as a drug of abuse due to its ability to produce euphoria and increase dopamine release in the brain.

Eigenschaften

Molekularformel

C24H37N3O

Molekulargewicht

383.6 g/mol

IUPAC-Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

InChI

InChI=1S/C24H37N3O/c28-24(11-10-21-6-4-5-7-21)27-18-16-26(17-19-27)23-12-14-25(15-13-23)20-22-8-2-1-3-9-22/h1-3,8-9,21,23H,4-7,10-20H2

InChI-Schlüssel

IUSCEYALHFTQTR-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Kanonische SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.